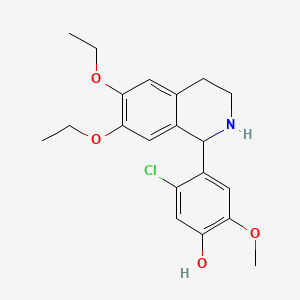
5-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV008956 is a compound identified as part of the Malaria Box, a collection of 400 compounds assembled by the Medicines for Malaria Venture. These compounds have shown activity against the malaria parasite Plasmodium falciparum. MMV008956 has demonstrated significant potency in inhibiting the growth of Plasmodium falciparum, making it a promising candidate for antimalarial drug development .
Chemical Reactions Analysis
MMV008956 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
MMV008956 has several scientific research applications, particularly in the field of antimalarial drug development. It has been tested against various strains of Plasmodium falciparum and has shown significant potency. This compound is used in:
Chemistry: As a reference compound for studying the structure-activity relationship of antimalarial agents.
Biology: For investigating the biological pathways and mechanisms involved in malaria infection.
Medicine: As a potential candidate for developing new antimalarial drugs.
Industry: In the pharmaceutical industry for the development and testing of new antimalarial therapies
Mechanism of Action
The exact mechanism of action of MMV008956 is not fully understood. it is believed to interfere with the biological pathways essential for the survival of Plasmodium falciparum. This may involve inhibition of key enzymes or disruption of cellular processes critical for the parasite’s growth and replication .
Comparison with Similar Compounds
MMV008956 is compared with other compounds in the Malaria Box, such as MMV006087 and MMV085203. While all three compounds show significant antimalarial activity, MMV006087 has been found to be the most potent, followed by MMV085203 and then MMV008956. The uniqueness of MMV008956 lies in its specific structure and the particular pathways it targets within the malaria parasite .
Similar Compounds
- MMV006087
- MMV085203
These compounds share similar antimalarial properties but differ in their potency and specific mechanisms of action .
Properties
Molecular Formula |
C20H24ClNO4 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
5-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H24ClNO4/c1-4-25-18-8-12-6-7-22-20(13(12)9-19(18)26-5-2)14-10-17(24-3)16(23)11-15(14)21/h8-11,20,22-23H,4-7H2,1-3H3 |
InChI Key |
MIOCKRHUPUDHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3Cl)O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796408.png)
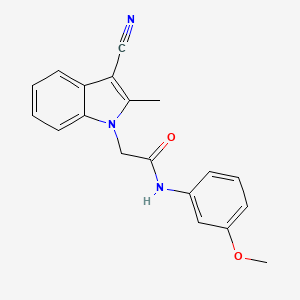
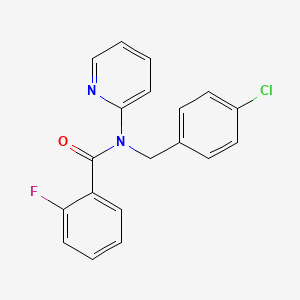
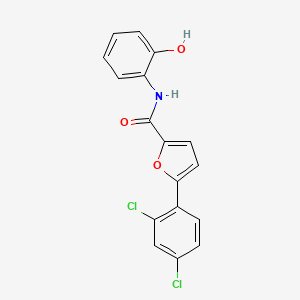
![N'-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10796428.png)
![N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10796436.png)
![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)
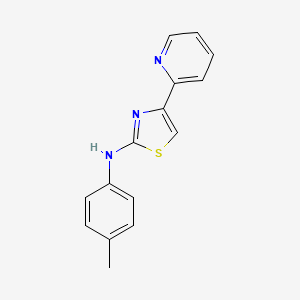
![3-[(2-Hydroxyethyl)amino]-5-methylphenazin-5-ium](/img/structure/B10796460.png)
![1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B10796462.png)
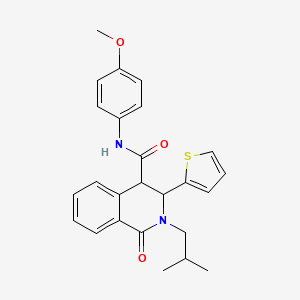
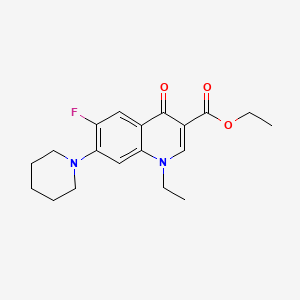
![N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide](/img/structure/B10796503.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
